molecular formula C19H34O2 B14599100 Methyl octadeca-4,8-dienoate CAS No. 59619-93-1

Methyl octadeca-4,8-dienoate

Cat. No.: B14599100
CAS No.: 59619-93-1
M. Wt: 294.5 g/mol
InChI Key: ACDYWBIRCUCLCY-UHFFFAOYSA-N
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Description

Methyl deca-4,8-dienoate is a methyl ester of a decadienoic acid with two conjugated double bonds at positions 4 and 8, both in the E (trans) configuration. Its molecular formula is C₁₁H₁₈O₂, with an average molecular mass of 182.26 g/mol and a monoisotopic mass of 182.13068 g/mol . The compound is identified by ChemSpider ID 4933942 and CAS RN 1191-03-3 .

Properties

CAS No.

59619-93-1

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-4,8-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3

InChI Key

ACDYWBIRCUCLCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCC=CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-4,8-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc, which yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of octadeca-4,8-dienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-4,8-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form saturated methyl octadecanoate.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for ester hydrolysis.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Methyl octadecanoate

    Substitution: Octadeca-4,8-dienoic acid and methanol

Scientific Research Applications

Methyl octadeca-4,8-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-4,8-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .

Comparison with Similar Compounds

Key Structural Features:

  • SMILES Notation: CC=CCCC=CCCC(=O)OC
  • InChIKey : ZYNYTTXGMNCKDP-UHFFFAOYSA-N
  • Functional Groups : Methyl ester group, conjugated diene system.

Comparison with Similar Compounds

Structural and Functional Differences

Property Methyl Deca-4,8-dienoate 8-O-Acetylshanzhiside Methyl Ester
Molecular Formula C₁₁H₁₈O₂ C₂₁H₃₀O₁₂ (estimated from synonyms)
Structure Linear dienoate ester Cyclopenta[c]pyran ring with acetyl, hydroxyl, and glycosyl groups
Functional Groups Ester, conjugated diene Ester, acetyl, hydroxyl, glycoside
Key Applications Flavoring, cosmetics, intermediates Pharmacological research, reference standards

Physical and Chemical Properties

  • Methyl Deca-4,8-dienoate: Physical State: Likely liquid (inferred from linear ester structure). Stereochemistry: (4E,8E)-configuration . Safety Data: Limited toxicity citations; used in food and cosmetics under regulatory compliance .
  • 8-O-Acetylshanzhiside Methyl Ester :

    • Physical State : Powder .
    • Complexity : High due to cyclic structure and multiple functional groups.

Usage Contexts

  • Methyl Deca-4,8-dienoate: Acts as a volatile organic compound in flavor formulations. Utilized as a precursor for synthesizing larger esters or unsaturated acids .
  • 8-O-Acetylshanzhiside Methyl Ester :

    • Primarily employed in pharmacological studies , such as anti-inflammatory or neuroprotective research .
    • Serves as a reference standard due to its structural complexity.

Research Findings and Limitations

  • Synthetic Accessibility: Methyl deca-4,8-dienoate is simpler to synthesize compared to cyclic esters like 8-O-Acetylshanzhiside Methyl Ester, which require multi-step functionalization .
  • Biological Activity: The cyclic ester exhibits targeted pharmacological effects, while the linear dienoate is more relevant in industrial applications .

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